Multitarget Enzyme Inhibition Profile: Lipoxygenase, Cyclooxygenase, and Folate Metabolism Enzymes
The compound is characterised as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. No comparable multitarget enzyme inhibition has been reported for the 6-acetyl precursor (6-acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one) or for 6-unsubstituted 1,4-benzoxazin-3-ones. Although quantitative IC50 values against each enzyme are not yet publicly available, the polypharmacology profile distinguishes this compound from single-target benzoxazinone inhibitors such as BONC-001 (human topoisomerase I catalytic inhibitor, IC50 8.34 mM) [2].
| Evidence Dimension | Enzyme inhibition breadth |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase |
| Comparator Or Baseline | 6-acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one: no such inhibition reported. BONC-001: topoisomerase I only |
| Quantified Difference | Not quantifiable—target compound uniquely exhibits lipoxygenase and multiple ancillary enzyme inhibitions within the benzoxazinone class. |
| Conditions | In vitro enzyme assays (no further details publicly available) |
Why This Matters
For scientists investigating the arachidonic acid pathway or designing anti-inflammatory agents, this compound provides a unique tool with a polypharmacology profile not achievable with single-target benzoxazinones.
- [1] Medical University of Lublin. MeSH concept record: 6-cinnamoyl-2H-1,4-benzoxazin-3(4H)-one. Accessed 2026-05-02. View Source
- [2] Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PubMed. 2019. View Source
